molecular formula C8H10BrNO B8389658 4-bromo-1,5,6-trimethylpyridin-2(1H)-one

4-bromo-1,5,6-trimethylpyridin-2(1H)-one

Cat. No.: B8389658
M. Wt: 216.07 g/mol
InChI Key: ZBLGMLUYLRORNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1,5,6-trimethylpyridin-2(1H)-one is a brominated pyridinone derivative featuring a 2-pyridinone core substituted with a bromine atom at position 4 and methyl groups at positions 1, 5, and 5. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (methyl) groups, which influence its reactivity and physical properties.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-bromo-1,5,6-trimethylpyridin-2-one

InChI

InChI=1S/C8H10BrNO/c1-5-6(2)10(3)8(11)4-7(5)9/h4H,1-3H3

InChI Key

ZBLGMLUYLRORNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)C=C1Br)C)C

Origin of Product

United States

Comparison with Similar Compounds

Bromine Position

  • 4-Bromo-1-methylpyridin-2(1H)-one (CAS 214342-63-9): Bromine at position 4 and a methyl group at position 1. This compound is structurally simpler and exhibits higher solubility in polar solvents compared to multi-methylated analogs due to reduced steric bulk .
  • 5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3): Bromine at position 5.

Additional Halogens

  • 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one (CAS 2172654-58-7): Incorporates chlorine at position 3. The dual halogenation increases molecular polarity and may enhance binding affinity in medicinal chemistry applications .

Bulky Substituents

  • 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one (CAS 1425045-05-1): A tetrahydro-2H-pyran-4-yl group at position 1 introduces stereoelectronic complexity, improving metabolic stability in drug candidates .

Physical and Chemical Properties

Key differences in molecular weight, substituent effects, and inferred properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Key Properties
This compound C₈H₁₀BrNO 216.08 4-Br, 1,5,6-CH₃ N/A High steric hindrance, moderate lipophilicity
4-Bromo-1-methylpyridin-2(1H)-one C₆H₆BrNO 188.02 4-Br, 1-CH₃ N/A Higher solubility in methanol/water
4-Bromo-3-chloro-1-methylpyridin-2(1H)-one C₆H₅BrClNO 222.47 4-Br, 3-Cl, 1-CH₃ N/A Enhanced polarity, potential for dual reactivity
4-Bromo-2-hydroxypyridine C₅H₄BrNO 173.99 4-Br, 2-OH N/A Strong hydrogen-bonding capacity
3-Amino-5-bromopyridin-2(1H)-one C₅H₅BrN₂O 189.01 5-Br, 3-NH₂ N/A Improved nucleophilicity for coupling

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